molecular formula C15H13ClO2 B8352837 3-Chlorophenyl-beta-phenylpropionate

3-Chlorophenyl-beta-phenylpropionate

Cat. No.: B8352837
M. Wt: 260.71 g/mol
InChI Key: RFMYWMWFLIJLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorophenyl-beta-phenylpropionate is a synthetic chemical ester designed for research and development purposes. Its structure incorporates a 3-chlorophenyl moiety and a beta-phenylpropionate core, a scaffold recognized in medicinal chemistry for its potential bioactivity. The 3-arylpropionate structure is a key feature in compounds investigated for various biological effects . Researchers are exploring similar molecular frameworks for their potential interactions with enzymes and cellular pathways. For instance, beta-phenylpropionic acid derivatives have been synthesized and evaluated for their potential anti-inflammatory and immunomodulatory properties . Furthermore, structural analogues containing chlorophenyl groups are of significant interest in oncology research, showing potential antiproliferative effects against various cancer cell lines, including drug-resistant phenotypes . This compound is presented as a building block and intermediate for scientists working in drug discovery and chemical biology. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

(3-chlorophenyl) 3-phenylpropanoate

InChI

InChI=1S/C15H13ClO2/c16-13-7-4-8-14(11-13)18-15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2

InChI Key

RFMYWMWFLIJLPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-Phenylpropionate (CAS: N/A; )

  • Structure : Ethyl ester of 3-phenylpropionic acid.
  • Molecular Formula : C₁₁H₁₄O₂.
  • Molecular Weight : 178.23 g/mol.
  • Lower molecular weight and polarity compared to chlorinated derivatives. Used in fragrances and flavorings due to its mild, sweet odor.
  • Lower boiling/melting points due to reduced molecular mass and polarity .

Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate (CAS: N/A; )

  • Structure : Ethyl ester with a 2-fluorophenyl group and a ketone at the β-carbon.
  • Molecular Formula : C₁₁H₁₁FO₃.
  • Molecular Weight : 210.20 g/mol.
  • Key Properties :
    • Fluorine substituent introduces moderate electron-withdrawing effects.
    • The ketone group increases reactivity, enabling participation in nucleophilic additions.
  • Contrast with Target Compound :
    • Fluorine vs. chlorine: Fluorine’s higher electronegativity may lead to different electronic effects despite similar steric profiles.
    • Ketone functionality absent in the target compound, which may limit cross-reactivity in synthetic pathways .

3-Phenylpropanamide (CAS: 102-93-2; )

  • Structure : Amide derivative of 3-phenylpropionic acid.
  • Molecular Formula: C₉H₁₁NO.
  • Molecular Weight : 149.19 g/mol.
  • Key Properties: Amide group confers higher stability against hydrolysis compared to esters. Potential use in peptide mimetics or polymer chemistry.
  • Contrast with Target Compound :
    • Amide vs. ester: Greater hydrogen-bonding capacity and thermal stability in the amide.
    • Absence of halogen reduces lipophilicity and may impact membrane permeability in biological systems .

1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS: 857233-13-7; )

  • Structure : Ketone with a 3-chlorophenyl group and a hydroxyl substituent.
  • Molecular Formula : C₉H₇ClO₂.
  • Molecular Weight : 182.60 g/mol.
  • Hydroxyl group enables hydrogen bonding and metabolic conjugation (e.g., glucuronidation).
  • Contrast with Target Compound :
    • Ketone and hydroxyl groups vs. ester: Different metabolic pathways and bioavailability.
    • Similar 3-chlorophenyl moiety suggests shared pharmacophore elements in drug design .

Ethyl 3-(3-Chloro-2,4,5-Trifluorophenyl)-3-oxopropanoate (CAS: N/A; )

  • Structure : Ethyl ester with a polyhalogenated phenyl group and a ketone.
  • Molecular Formula : C₁₁H₇ClF₃O₃.
  • Molecular Weight : 283.62 g/mol.
  • Key Properties :
    • Intermediate in synthesizing Sitafloxacin (antibiotic).
    • Multiple halogens enhance metabolic stability and electron-deficient character.
  • Contrast with Target Compound: Trifluorinated vs. monochlorinated: Increased steric bulk and lipophilicity. Ketone functionality absent in the target compound, altering reactivity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
3-Chlorophenyl-beta-phenylpropionate* C₁₅H₁₁ClO₂ 258.70 (estimated) Ester, 3-chlorophenyl, β-phenyl Hypothetical: Drug intermediates
Ethyl 3-phenylpropionate C₁₁H₁₄O₂ 178.23 Ester, phenyl Fragrances, flavorings
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ 210.20 Ester, ketone, 2-fluorophenyl Synthetic intermediate
3-Phenylpropanamide C₉H₁₁NO 149.19 Amide, phenyl Peptide mimetics
1-(3-Chlorophenyl)-1-hydroxy-2-propanone C₉H₇ClO₂ 182.60 Ketone, hydroxyl, 3-chlorophenyl Bupropion analog
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate C₁₁H₇ClF₃O₃ 283.62 Ester, ketone, polyhalogenated Antibiotic intermediate

*Estimated based on structural analogs.

Research Findings and Implications

  • Electronic Effects: Chlorine’s electron-withdrawing nature in this compound may enhance electrophilic reactivity compared to non-halogenated esters, facilitating nucleophilic acyl substitutions .
  • Stability : Ester groups are prone to hydrolysis, but chlorine’s hydrophobic effect could improve lipid solubility and prolong half-life compared to amides or hydroxyl-containing analogs .

Preparation Methods

Benzyl Chloride Derivative Activation

The core synthesis begins with benzyl chloride derivatives (e.g., 3-chlorobenzyl chloride) reacting with malonic esters under alkaline conditions. In the patent CN101591232A, dimethyl or diethyl malonate undergoes nucleophilic alkylation with 3-chlorobenzyl chloride in methanol/ethanol, catalyzed by sodium methoxide or ethoxide. Critical parameters include:

  • Molar Ratios : A 1:5–10 ratio of benzyl chloride to malonic ester ensures excess nucleophile, minimizing di-alkylation byproducts.

  • Temperature Control : Reactions proceed at 40–80°C for 1–10 hours, balancing kinetics and side reactions.

Example 1: Synthesis of 2-(3-Chlorobenzyl) Diethyl Malonate

In a 500 mL reactor, 32.6 g (0.2 mol) of 3-chlorobenzyl chloride reacts with 129.3 g (0.8 mol) diethyl malonate in ethanol with sodium ethoxide (27.5 g, 0.4 mol) at 40–50°C for 2 hours. Post-reaction distillation recovers unreacted malonate, yielding 51.6 g (95.8%) of 2-(3-chlorobenzyl) diethyl malonate.

Hydrolysis and Acidification Dynamics

The alkylated malonate undergoes saponification with aqueous NaOH (1–3 eq.) at 50–80°C for 4–8 hours, forming disodium 2-(3-chlorobenzyl)propanedioate. Acidification with HCl or H₂SO₄ below 80°C precipitates the dicarboxylic acid, which is extracted using ethyl acetate or dichloromethane.

Decarboxylation Optimization : Heating the dicarboxylic acid to 120–250°C induces decarboxylation. Higher temperatures (>150°C) reduce reaction times to 1–2 hours but risk decomposition. Sherwood oil addition during cooling enhances crystallization purity (94–95%).

Alternative Halogenation Pathways for Intermediate Diversification

Oxalyl Bromide-Mediated Bromination

The Royal Society of Chemistry’s protocol details bromination of α,β-unsaturated esters using oxalyl bromide [(COBr)₂] and triphenylphosphine oxide (Ph₃PO). While optimized for dibromination, this method adapts to chlorophenyl systems by substituting Cl sources. Key steps include:

  • Solvent Selection : Dichloroethane (DCE) with 4Å molecular sieves ensures anhydrous conditions.

  • Catalytic Efficiency : Ph₃PO (20 mol%) accelerates electrophilic halogenation at 40°C, achieving 69–81% yields for dibrominated products.

Comparative Analysis of Synthetic Routes

Table 1: Yield and Condition Comparison for 3-(3-Chlorophenyl)Propionic Acid Synthesis

MethodCatalyst/SolventTemp (°C)Time (h)Yield (%)Purity (%)
Malonic ester alkylationNaOEt/EtOH40–50295.895.3
Hydrolysis-AcidificationNaOH/HCl50–80685.194.7
Oxalyl bromide routePh₃PO/DCE4056990

Esterification Strategies for Propionate Formation

Fischer Esterification of 3-(3-Chlorophenyl)Propionic Acid

The acid reacts with β-phenyl alcohol (phenethyl alcohol) in H₂SO₄-catalyzed reflux. Azeotropic removal of water (e.g., toluene) shifts equilibrium, achieving >90% conversion.

Steglich Esterification for Stereospecificity

Dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) facilitate room-temperature coupling between the acid and β-phenyl alcohol. This method avoids racemization, critical for chiral intermediates.

Industrial-Scale Process Design Considerations

  • Cost Efficiency : Malonic ester routes are preferable due to low-cost reagents (methanol, NaOH) and minimal purification steps.

  • Safety Protocols : Decarboxylation at >150°C requires pressurized reactors to mitigate CO₂ release hazards .

Q & A

Q. What ethical considerations apply when sharing datasets containing toxicity results?

  • Methodological Answer: Anonymize proprietary synthesis details while retaining scientific validity. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) with metadata tags for experimental conditions. Obtain IRB approval for human biomonitoring data .

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